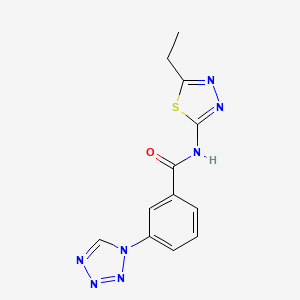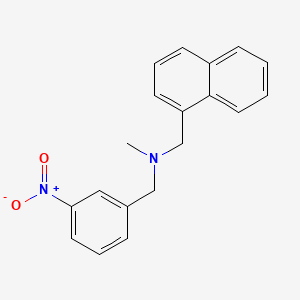methanone](/img/structure/B5695564.png)
[2-(2-methylphenyl)-4-quinolyl](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a 2-methylphenyl group and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-quinolylmethanone typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate to form quinoline intermediates . The morpholino group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often utilized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity .
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-4-quinolylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the morpholino group can enhance binding affinity and specificity . This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different biological activities.
Quinoline-4-ols: Similar in structure but with hydroxyl groups that confer different chemical reactivity and biological properties.
Uniqueness
2-(2-methylphenyl)-4-quinolylmethanone is unique due to its combination of a quinoline core with a morpholino group, which enhances its potential as a therapeutic agent by improving its binding properties and specificity .
Propiedades
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![5,8,15,15-tetramethyl-14-oxa-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one](/img/structure/B5695532.png)
![3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)


![(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B5695588.png)
